molecular formula C10H14ClNO2 B8206997 (R)-2-Amino-2-phenylbutanoic acid hydrochloride

(R)-2-Amino-2-phenylbutanoic acid hydrochloride

Cat. No.: B8206997
M. Wt: 215.67 g/mol
InChI Key: CFJWRBRHIGYHTE-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-phenylbutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of ®-2-Amino-2-phenylbutanoic acid, which is characterized by the presence of an amino group, a phenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-phenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as ®-2-phenylbutanoic acid.

    Amination: The carboxylic acid group is converted to an amine group through a series of reactions, often involving the use of reagents like ammonia or amines.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-phenylbutanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides.

Major Products

The major products formed from these reactions include oximes, nitriles, cyclohexyl derivatives, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-phenylbutanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-phenylbutanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    Phenylalanine: A structurally similar amino acid with a phenyl group.

    Tyrosine: Another amino acid with a phenyl group, but with an additional hydroxyl group.

Uniqueness

®-2-Amino-2-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-amino-2-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-10(11,9(12)13)8-6-4-3-5-7-8;/h3-7H,2,11H2,1H3,(H,12,13);1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJWRBRHIGYHTE-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C1=CC=CC=C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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